Potency vs. Vancomycin in Resistant Enterococci
Methylsulfomycin I demonstrates extraordinary potency against vancomycin- and teicoplanin-resistant Enterococcus faecium and Enterococcus equinus strains. The compound exhibited an MIC range of 0.06–0.125 µg/mL against these multi-resistant isolates, whereas vancomycin was inactive at the highest concentration tested (>100 µg/mL), yielding a quantified potency advantage of greater than 800-fold . This comparison was generated under identical broth microdilution assay conditions within the same study .
| Evidence Dimension | In vitro antibacterial potency (MIC) against vancomycin- and teicoplanin-resistant enterococci |
|---|---|
| Target Compound Data | MIC 0.06–0.125 µg/mL against E. faecium R-1, E. faecium R-2, E. faecium P-1, and E. equinus |
| Comparator Or Baseline | Vancomycin: MIC >100 µg/mL against the same panel of resistant enterococci |
| Quantified Difference | >800-fold greater potency (methylsulfomycin I MIC ≤0.125 µg/mL vs. vancomycin MIC >100 µg/mL) |
| Conditions | Broth microdilution assay; Mueller-Hinton broth; tested against clinical isolates of vancomycin- and teicoplanin-resistant E. faecium and E. equinus in a single study |
Why This Matters
This >800-fold differential directly informs procurement for research programs targeting glycopeptide-resistant enterococci, where methylsulfomycin I provides a potency reserve that vancomycin cannot achieve even at saturating concentrations.
- [1] Vijaya Kumar, E. K. S.; Kenia, J.; Mukhopadhyay, T.; Nadkarni, S. R. Methylsulfomycin I, a New Cyclic Peptide Antibiotic from a Streptomyces sp. HIL Y-9420704. J. Nat. Prod. 1999, 62 (11), 1562–1564. DOI: 10.1021/np990088y View Source
